Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole
Overview
Description
Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole is a complex organic compound that combines the properties of oxalic acid and an imidazole derivativeIt is a white crystalline solid that forms a colorless solution in water . The imidazole derivative in this compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound’s unique structure allows it to participate in various chemical reactions and makes it useful in different scientific research applications.
Preparation Methods
The synthesis of oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole involves multiple steps, starting with the preparation of the imidazole derivative. The synthetic route typically includes the following steps:
Preparation of the Imidazole Derivative: The imidazole ring is synthesized through a condensation reaction involving an aldehyde and an amine.
Alkylation: The imidazole derivative is then alkylated with 1-bromo-4-(2-prop-2-enylphenoxy)butane to introduce the butyl chain.
Oxalic Acid Addition: Finally, oxalic acid is introduced to form the desired compound through an esterification reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where imidazole derivatives have shown promise.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole involves its interaction with molecular targets and pathways in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to chelate metal ions also plays a role in its biological effects, as it can inhibit or activate metalloproteins and enzymes involved in various metabolic pathways .
Comparison with Similar Compounds
Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole can be compared with other similar compounds, such as:
Oxalic acid;2-[(1S)-1-(2-prop-2-enylphenoxy)ethyl]-4,5-dihydro-1H-imidazole: This compound has a similar structure but differs in the position and nature of the substituents on the imidazole ring.
Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]azepane: This compound features an azepane ring instead of an imidazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of oxalic acid and imidazole, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.C2H2O4/c1-2-7-15-8-3-4-9-16(15)19-13-6-5-11-18-12-10-17-14-18;3-1(4)2(5)6/h2-4,8-10,12,14H,1,5-7,11,13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYHXPCZBPXNPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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